molecular formula C19H30OSn B12540868 1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one CAS No. 820250-55-3

1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one

Cat. No.: B12540868
CAS No.: 820250-55-3
M. Wt: 393.2 g/mol
InChI Key: JOUVLUMSDZVQHB-UHFFFAOYSA-N
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Description

1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one is a chemical compound with the molecular formula C19H30OSn. It is characterized by the presence of a phenyl group, a propyl chain, and a trimethylstannyl group attached to a heptenone backbone.

Preparation Methods

The synthesis of 1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Heptenone Backbone: The initial step involves the preparation of the heptenone backbone through aldol condensation or similar reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation reactions.

    Addition of the Propyl Chain: The propyl chain is added through Grignard reactions or other alkylation methods.

    Attachment of the Trimethylstannyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-Phenyl-2-propyl-3-(trimethylstannyl)hept-3-en-1-one can be compared with similar compounds such as:

    1-Phenyl-2-propyl-3-(trimethylsilyl)hept-3-en-1-one: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.

    1-Phenyl-2-propyl-3-(trimethylgermyl)hept-3-en-1-one: Similar structure but with a trimethylgermyl group.

    1-Phenyl-2-propyl-3-(trimethylplumbyl)hept-3-en-1-one: Similar structure but with a trimethylplumbyl group

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

820250-55-3

Molecular Formula

C19H30OSn

Molecular Weight

393.2 g/mol

IUPAC Name

1-phenyl-2-propyl-3-trimethylstannylhept-3-en-1-one

InChI

InChI=1S/C16H21O.3CH3.Sn/c1-3-5-7-11-14(10-4-2)16(17)15-12-8-6-9-13-15;;;;/h6-9,12-14H,3-5,10H2,1-2H3;3*1H3;

InChI Key

JOUVLUMSDZVQHB-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(CCC)C(=O)C1=CC=CC=C1)[Sn](C)(C)C

Origin of Product

United States

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